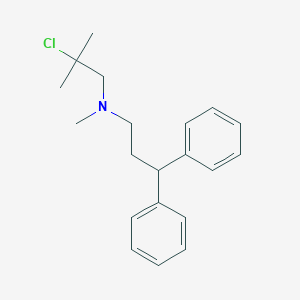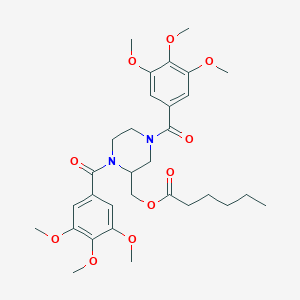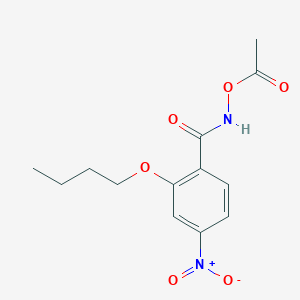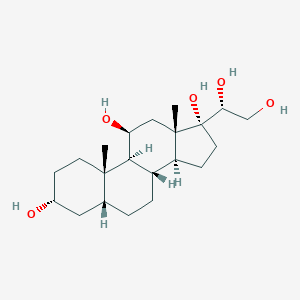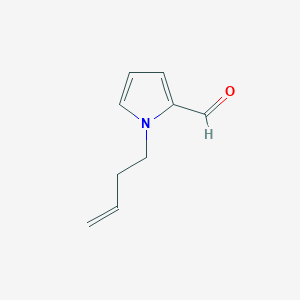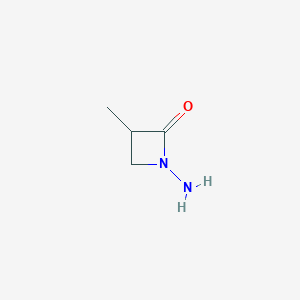
1-Amino-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-methylazetidin-2-one, also known as AMAO, is a cyclic amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers.
Wirkmechanismus
The mechanism of action of 1-Amino-3-methylazetidin-2-one is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the glutamate receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to enhance the activity of these receptors, which can lead to increased synaptic plasticity and improved cognitive function.
Biochemische Und Physiologische Effekte
1-Amino-3-methylazetidin-2-one has been shown to have several biochemical and physiological effects. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Amino-3-methylazetidin-2-one in lab experiments is its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain.
However, there are also some limitations to using 1-Amino-3-methylazetidin-2-one in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, this compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Amino-3-methylazetidin-2-one. One potential direction is to further investigate its mechanism of action and how it interacts with receptors in the brain. Additionally, more research is needed to determine the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Finally, more research is needed to optimize the synthesis method for 1-Amino-3-methylazetidin-2-one and to develop more efficient and effective ways of producing this compound.
Synthesemethoden
The synthesis of 1-Amino-3-methylazetidin-2-one can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of a cyclic intermediate, which can be further reacted with ammonia to produce the target compound. Another method involves the reaction of L-proline with dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. This reaction also leads to the formation of a cyclic intermediate, which can be further reacted with hydrogen cyanide and ammonia to produce 1-Amino-3-methylazetidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-methylazetidin-2-one has been extensively studied for its potential applications in the field of biochemistry and pharmacology. This compound has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
Eigenschaften
CAS-Nummer |
130065-25-7 |
|---|---|
Produktname |
1-Amino-3-methylazetidin-2-one |
Molekularformel |
C4H8N2O |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
1-amino-3-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6(5)4(3)7/h3H,2,5H2,1H3 |
InChI-Schlüssel |
HOGNPRUVLIRFSV-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)N |
Kanonische SMILES |
CC1CN(C1=O)N |
Synonyme |
2-Azetidinone,1-amino-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



